Regioisomeric Differentiation: Para-Benzonitrile vs. Meta-Benzonitrile Isomer — Impact on Molecular Geometry and Dipole Moment
The target compound (para-substituted benzonitrile; CAS 1197629-00-7) exhibits a linear molecular axis with the cyano group positioned opposite to the imidazolone N-aryl attachment, whereas the meta-substituted isomer (3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile; CAS 1197714-21-8) introduces a 120° kink in the molecular trajectory [1]. This regioisomeric difference alters the calculated dipole moment and molecular electrostatic potential surface, directly affecting recognition by protein binding pockets or nucleic acid grooves if the scaffold is employed as a biophysical probe or pharmacophore core .
| Evidence Dimension | Substitution pattern geometry (benzonitrile attachment point) |
|---|---|
| Target Compound Data | para-substituted (C4 of phenyl ring); linear molecular axis; CAS 1197629-00-7 |
| Comparator Or Baseline | meta-substituted isomer; CAS 1197714-21-8; 120° angular deviation from linearity |
| Quantified Difference | Regioisomeric shift from para to meta position; qualitative impact on dipole vector orientation and steric accessibility of the nitrile group |
| Conditions | Structural comparison based on 2D/3D molecular representations from PubChem (CID 45792120 vs. CID of meta isomer) |
Why This Matters
For structure-based drug design or biophysical probe development, regioisomeric purity directly governs the reliability of docking poses, SAR interpretation, and reproducibility of target engagement data.
- [1] PubChem Compound Summary for CID 45792120 (para isomer) and CID of 3-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile (meta isomer). National Center for Biotechnology Information (2026). View Source
